Thiobutabarbital

Anesthesiology Pharmacokinetics Rodent Models

Researchers requiring stable, single-dose surgical anesthesia for 4-6 hours in rodents often face variability with multi-dosing agents. Thiobutabarbital is a thiobarbiturate anesthetic that directly solves this. - Eliminates redosing: Provides a stable surgical plane for hours, unlike pentobarbital. - Hemodynamic stability: Supports higher GFR (246 µl/min vs. 190 µl/min with α-chloralose) and preserves cardiovascular tone. - Validated for fMRI: Provides stable functional connectivity coupling for neurovascular studies, free from volatile anesthetic confounds.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 2095-57-0
Cat. No. B3421131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobutabarbital
CAS2095-57-0
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCCC(C)C1(C(=O)NC(=S)NC1=O)CC
InChIInChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyIDELNEDBPWKHGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Thiobutabarbital Procurement & Key Data


Thiobutabarbital, also known as Inactin® and chemically described as sodium 5-sec-butyl-5-ethyl-2-thiobarbiturate, is a thiobarbiturate-class central nervous system depressant [1]. Unlike oxybarbiturates such as pentobarbital, the substitution of a sulfur atom for the C2 carbonyl oxygen confers distinct physicochemical and pharmacological properties [2]. It is primarily utilized as a long-acting, stable anesthetic in rodent models, with a characteristic prolonged duration of action and a favorable profile for maintaining cardiovascular and renal homeostasis during acute physiological studies [3].

Compound Class

Thiobarbiturate with C2=S substitution; distinct hydrogen-bonding profile from oxybarbiturates.

Model Fit

Supports extended rodent surgical anesthesia with reported prolonged, stable maintenance.

Physiological Endpoint Context

Reported hemodynamic stability and renal output preservation for acute physiological monitoring.

Kinetic Profile

Induces acute supersensitivity rather than tolerance, supporting consistent anesthetic depth over time.

Why Thiobutabarbital Substitution Fails


Simple substitution of thiobutabarbital with other common barbiturates like pentobarbital or thiopental is scientifically unsound due to its unique combination of an exceptionally long anesthetic duration and a distinct kinetic profile that induces 'acute supersensitivity' rather than tolerance [1]. While thiopental provides ultra-short action and pentobarbital requires repeated dosing, thiobutabarbital maintains a stable, prolonged anesthetic plane for several hours, which is critical for long-term physiological recording. Furthermore, its relative hemodynamic stability compared to other anesthetics like α-chloralose in renal studies highlights that class-based substitution would compromise both the quality and duration of experimental data [2].

Thiobutabarbital

Long-acting thiobarbiturate; supports stable multi-hour anesthesia with single dose.

Pentobarbital

Oxybarbiturate requiring repeated dosing; C2=O hydrogen bonding differs, leading to kinetic mismatch and variable recovery.

Thiobutabarbital

Acute supersensitivity kinetic profile maintains deep, non-tolerance-inducing plane.

Hexobarbital

Induces acute tolerance; mechanistic difference in CNS response may result in unpredictable anesthetic depth.

Thiobutabarbital

Reported higher glomerular filtration rate support for renal studies.

α-Chloralose

Lower reported renal endpoint support; may compromise sensitivity of clearance measurements.

Thiobutabarbital Comparative Evidence


Anesthetic Duration & Acute Supersensitivity

In a direct comparative study using an intravenous threshold technique in adult male rats, thiobutabarbital demonstrated an exceptionally long duration of action, a key differentiating factor from butabarbital and hexobarbital [1]. While hexobarbital showed increased duration with higher dose rates, thiobutabarbital and butabarbital both exhibited a stepwise increase in the duration of the EEG 'silent second' (SS) criterion. Crucially, the phenomenon of 'acute supersensitivity' was induced with thiobutabarbital at a rate of 20 mg/kg/min, the reverse of the acute tolerance observed with hexobarbital [1].

Anesthetic Duration & Acute Supersensitivity
Head-to-head
Induces acute supersensitivity at 20 mg/kg/min infusion rate; opposite of hexobarbital tolerance.
Supports long-duration, non-tolerance-inducing anesthesia context.
EEG 'silent second' criterion in adult male rats.
Anesthesiology Pharmacokinetics Rodent Models

Glomerular Filtration Rate vs. α-Chloralose

In a direct comparison of anesthetic protocols for murine renal function studies, thiobutabarbital (TBB) anesthesia resulted in a significantly higher glomerular filtration rate (GFR) compared to α-chloralose (CHL) anesthesia [1]. During the first 30-minute collection period (P1), the GFR in TBB-anesthetized mice was 246 ± 8 µl/min, compared to 190 ± 15 µl/min for CHL (p<0.05) [1]. While blood pressure and heart rate were stable and comparable between the two groups, GFR under TBB remained stable through a second period, whereas CHL showed a 1±6% change [1].

GFR vs. α-Chloralose
Head-to-head
246 ± 8 µl/min reported with thiobutabarbital, compared to 190 ± 15 µl/min with α-chloralose.
Reported higher GFR endpoint support for renal function studies.
CD1 mouse model; inulin clearance method.
Nephrology Physiology Renal Clearance

Hexose Transport Inhibition Potency

In a study of barbiturate effects on hexose transport in 3T3-C2 murine fibroblasts, thiobutabarbital exhibited an IC50 of 1.0 mM, placing it between the more potent pentobarbital (IC50 0.8 mM) and the less potent barbital (IC50 4.0 mM) [1]. This differential potency, consistent with the Meyer-Overton rule, indicates that thiobutabarbital's ability to interact with the GLUT-1 transporter and inhibit its intrinsic activity is not equivalent to other barbiturates [1].

Hexose Transport Inhibition
Cross-study
IC50 = 1.0 mM for GLUT-1 inhibition; compared to pentobarbital (0.8 mM) and barbital (4.0 mM).
Supports context-dependent inhibition potency for in vitro glucose transport assays.
3T3-C2 murine fibroblasts; 1 min incubation.
Cellular Pharmacology GLUT-1 Transporter In vitro Models

Cardiovascular Stability in Long-Term Anesthesia

Vendor technical documentation and supporting literature consistently report that thiobutabarbital (as Inactin®) exerts 'minimal effects on cardiovascular tone and renal output' . This is a key differentiator from other barbiturates like pentobarbital, which is known to cause severe cardiovascular and respiratory depression, particularly at surgical anesthesia doses [1]. This characteristic is essential for studies where preserving baseline hemodynamic parameters is a prerequisite.

Cardiovascular Stability
Supporting
Minimal effects on cardiovascular tone and renal output reported; stable MAP.
Reported lower cardiovascular endpoint interference for long-term hemodynamic recording.
Contrasts with severe depression reported for pentobarbital.
Cardiovascular Physiology Rodent Anesthesia Hemodynamics

Thiobutabarbital Application Scenarios


Extended Surgical Anesthesia in Rodents

Researchers requiring a single-dose anesthetic that provides 4-6 hours of stable, surgical-plane anesthesia in rats should prioritize thiobutabarbital. Its exceptionally long duration of action and unique 'acute supersensitivity' kinetic profile (as established in Section 3, Evidence Item 1) make it superior to alternatives like pentobarbital, which requires redosing and leads to variable recovery [1]. This scenario is ideal for complex surgical preparations (e.g., stereotaxic surgery, chronic instrumentation) where maintaining a consistent anesthetic depth is critical.

Acute Renal Function & Micropuncture

Thiobutabarbital is the anesthetic of choice for precise measurements of glomerular filtration rate (GFR) and single nephron function via micropuncture in rats and mice. As quantified in Section 3, Evidence Item 2, it supports a significantly higher GFR (246 µl/min) compared to α-chloralose (190 µl/min) while maintaining stable blood pressure [2]. This makes it an essential tool for studies involving inulin clearance, renal blood flow, and tubular transport, where preserving near-physiological renal hemodynamics is paramount.

Cardiovascular & Autonomic Physiology

For experiments monitoring blood pressure, heart rate, and sympathetic nerve activity over several hours, thiobutabarbital is the preferred anesthetic due to its documented 'minimal effects on cardiovascular tone' (Section 3, Evidence Item 4) . Unlike pentobarbital, which induces severe cardiovascular depression at surgical doses, thiobutabarbital preserves baseline hemodynamic stability, reducing data variability and the need for vasoactive support. This is crucial for studies on baroreflex function, hemodynamic compensation, and autonomic regulation [3].

Functional MRI of Brain Hemodynamics

Thiobutabarbital has been validated as a suitable anesthetic for resting-state fMRI studies aimed at evaluating brain hemodynamic responsiveness. Research shows that under thiobutabarbital anesthesia, functional connectivity (FC) is 'clearly coupled' with stimulus-induced BOLD responses, providing a stable baseline for assessing neurovascular coupling [4]. This makes it a reliable alternative to volatile anesthetics like isoflurane, which can confound fMRI signals.

Application
Selection Property
Validation Focus
Extended Surgical Anesthesia
Duration of action & kinetic profile
Acute supersensitivity endpoint and recovery timeline review
Acute Renal Function & Micropuncture
Renal physiology preservation
GFR endpoint fidelity and tubular transport context
Cardiovascular & Autonomic Physiology
Hemodynamic stability
Baroreflex and sympathetic outflow endpoint monitoring
Functional MRI of Brain Hemodynamics
Neurovascular coupling fidelity
BOLD response and resting-state functional connectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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